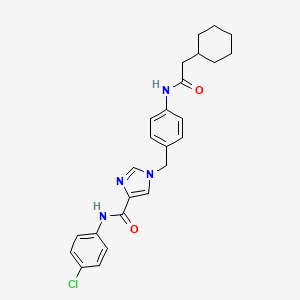![molecular formula C14H15NO5 B2567809 Ethyl-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-in-1-yl)carbamat CAS No. 1448069-87-1](/img/structure/B2567809.png)
Ethyl-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-in-1-yl)carbamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate is a chemical compound with the molecular formula C14H15NO5 and a molecular weight of 277.276
Wissenschaftliche Forschungsanwendungen
Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate has exciting potential in various fields of research and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be explored for its potential pharmacological properties, including antitumor and antimicrobial activities . Additionally, this compound can be used in the development of sensors for detecting heavy metal ions, such as lead, due to its ability to form stable complexes with these ions .
Vorbereitungsmethoden
The synthesis of Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate involves several steps. One common method starts with the treatment of piperonal with sodium hydrogen selenide in the presence of piperidine hydrochloride and ethanol as a solvent . The reaction mixture is then subjected to various purification steps, including extraction with dichloromethane, washing with water, and drying over anhydrous sodium sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Wirkmechanismus
The mechanism of action of Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For instance, in its potential antitumor activity, the compound may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . In the case of its use in sensors, the compound forms stable complexes with metal ions, which can be detected electrochemically .
Vergleich Mit ähnlichen Verbindungen
Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate can be compared with other similar compounds that contain the benzo[d][1,3]dioxole structural motif. These compounds include benzo[d][1,3]dioxole-5-carbaldehyde and benzo[d][1,3]dioxole-5-methyl . While these compounds share a similar core structure, Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate is unique due to its specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
ethyl N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-2-17-14(16)15-7-3-4-8-18-11-5-6-12-13(9-11)20-10-19-12/h5-6,9H,2,7-8,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEMRKZHLOTUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567726.png)
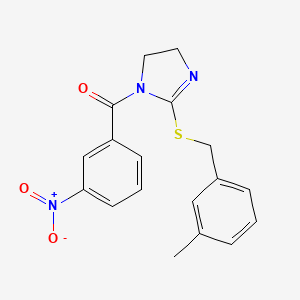
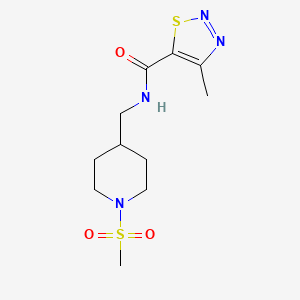
![1-[({2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide](/img/structure/B2567730.png)
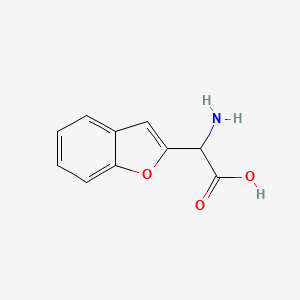
![N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2567733.png)
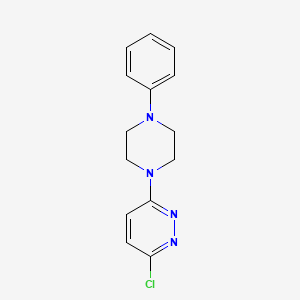
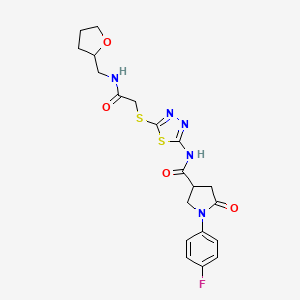
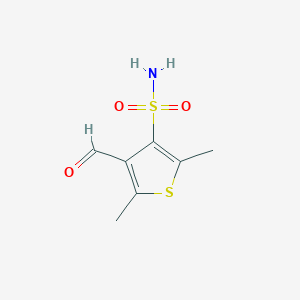
![N-(Cyclopropylmethyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2567740.png)
![3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2567741.png)
![3-{5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2567744.png)
![2-[(4-Fluorobenzyl)amino]-1-phenylethanol](/img/structure/B2567746.png)
